2-(2-Fluorocyclopropyl)acetic acid
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Overview
Description
2-(2-Fluorocyclopropyl)acetic acid is an organic compound characterized by the presence of a fluorine atom attached to a cyclopropyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorocyclopropyl)acetic acid typically involves the reaction of 2-fluorophenylacetate with cyclopropane carbonyl chloride. The reaction is carried out under mild conditions, often using solvents like dimethylformamide (DMF) and catalysts such as pyridine. The process involves the formation of cyclopropyl-2-(2-fluorophenyl) ethanone, which is then subjected to halogenation using bromination reagents to yield the desired product .
Industrial Production Methods
For industrial production, the synthesis process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the use of readily available raw materials makes the process cost-effective. The industrial method ensures that the product is obtained with a purity exceeding 70%, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorocyclopropyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom in the cyclopropyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are employed.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted cyclopropyl acetic acids .
Scientific Research Applications
2-(2-Fluorocyclopropyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of various chemical products and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(2-Fluorocyclopropyl)acetic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to penetrate cell membranes, allowing it to interact with intracellular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methylphenylacetic acid
- 2-Fluoro-6-(piperidine-1-sulfonyl)anilino (oxo)acetic acid
- 2-(5-Fluoro-2-methoxyphenyl)acetic acid
Uniqueness
2-(2-Fluorocyclopropyl)acetic acid is unique due to the presence of the cyclopropyl ring, which imparts distinct chemical and physical properties. The fluorine atom further enhances its reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C5H7FO2 |
---|---|
Molecular Weight |
118.11 g/mol |
IUPAC Name |
2-(2-fluorocyclopropyl)acetic acid |
InChI |
InChI=1S/C5H7FO2/c6-4-1-3(4)2-5(7)8/h3-4H,1-2H2,(H,7,8) |
InChI Key |
ZPXAHTIQEUCDFS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1F)CC(=O)O |
Origin of Product |
United States |
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